molecular formula C10H12BrNO B14760006 5-Bromo-N,2,4-trimethylbenzamide

5-Bromo-N,2,4-trimethylbenzamide

Cat. No.: B14760006
M. Wt: 242.11 g/mol
InChI Key: FSSWOSUSDZNTOU-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-N,2,4-trimethylbenzamide typically involves the bromination of N,2,4-trimethylbenzamide. The reaction is carried out using bromine or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide (FeBr3) under controlled conditions .

Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-N,2,4-trimethylbenzamide is used as an intermediate in the synthesis of various organic compounds. It serves as a building block in the preparation of more complex molecules .

Biology and Medicine: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. It is used in the development of pharmaceuticals and as a reference compound in biological assays .

Industry: In the industrial sector, this compound is used in the manufacture of dyes, pigments, and other specialty chemicals. It is also employed in the production of agrochemicals and other industrial products .

Mechanism of Action

The mechanism of action of 5-Bromo-N,2,4-trimethylbenzamide involves its interaction with specific molecular targets. The bromine atom and the amide group play crucial roles in its binding to enzymes or receptors, leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate specific biochemical pathways .

Comparison with Similar Compounds

  • 5-Bromo-N,2,4-trimethylbenzamide
  • 5-bromo-N-(4-fluorophenyl)-2,3,4-trimethylbenzamide
  • 3-Bromo-N,N,4-trimethylbenzamide

Comparison: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to other similar compounds, it may exhibit different reactivity and biological activities, making it valuable in various research and industrial applications.

Properties

Molecular Formula

C10H12BrNO

Molecular Weight

242.11 g/mol

IUPAC Name

5-bromo-N,2,4-trimethylbenzamide

InChI

InChI=1S/C10H12BrNO/c1-6-4-7(2)9(11)5-8(6)10(13)12-3/h4-5H,1-3H3,(H,12,13)

InChI Key

FSSWOSUSDZNTOU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1C(=O)NC)Br)C

Origin of Product

United States

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